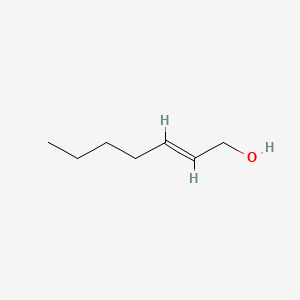

trans-2-Hepten-1-ol

CAS No.: 33467-76-4

Cat. No.: VC7843979

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33467-76-4 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (E)-hept-2-en-1-ol |

| Standard InChI | InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3/b6-5+ |

| Standard InChI Key | ASFYPVGAALGVNR-AATRIKPKSA-N |

| Isomeric SMILES | CCCC/C=C/CO |

| SMILES | CCCCC=CCO |

| Canonical SMILES | CCCCC=CCO |

Introduction

Nomenclature and Structural Characteristics

IUPAC Nomenclature and Isomerism

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (E)-hept-2-en-1-ol, reflecting its hydroxyl group at position 1, a double bond between carbons 2 and 3, and the trans spatial arrangement of substituents around the double bond . The trans configuration confers distinct physicochemical properties compared to its cis (Z) isomer, such as higher thermal stability and altered solubility profiles . The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its structure .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for characterizing trans-2-Hepten-1-ol. The -NMR spectrum typically shows a doublet for the vinylic protons (δ 5.3–5.6 ppm) and a triplet for the hydroxyl-bearing methylene group (δ 3.5–3.7 ppm) . IR spectroscopy reveals a broad O–H stretch near 3350 cm and a C=C stretch at 1650 cm .

Chemical and Physical Properties

Physicochemical Parameters

trans-2-Hepten-1-ol is a colorless liquid at room temperature with a density of 0.840–0.844 g/mL and a refractive index of 1.443 . It exhibits a boiling point of 83°C at 20 mmHg and a flash point of 57°C, classifying it as a flammable liquid . The compound’s odor is described as pungent, fatty, and green, making it valuable in fragrance formulations .

Table 1: Key Physical Properties of trans-2-Hepten-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 114.19 g/mol | |

| Boiling Point | 83°C at 20 mmHg | |

| Density | 0.840–0.844 g/mL at 20°C | |

| Refractive Index | 1.443 | |

| Flash Point | 57°C | |

| Solubility | Miscible in organic solvents |

Solubility and Stability

The compound is soluble in common organic solvents like diethyl ether and dichloromethane but exhibits limited water solubility due to its hydrophobic carbon chain . Stability studies indicate sensitivity to oxidation and light, necessitating storage under inert atmospheres at temperatures below -20°C .

Synthesis and Production Methods

Hydroboration-Oxidation of 1-Heptyne

A widely employed synthesis involves the hydroboration-oxidation of 1-heptyne. This method proceeds via anti-Markovnikov addition, where borane selectively adds to the terminal alkyne, followed by oxidation with hydrogen peroxide to yield the alcohol. The reaction is stereospecific, producing the trans isomer with high regiochemical control.

Reduction of trans-2-Heptenal

Alternative routes include the reduction of trans-2-heptenal using agents like sodium borohydride () or diisobutylaluminum hydride () . This method leverages the aldehyde’s reactivity, with providing superior selectivity for carbonyl reduction without affecting the double bond .

Table 2: Comparative Synthesis Routes

| Method | Reagents | Yield | Stereoselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | , | Moderate | High (trans) |

| Aldehyde Reduction | High | Retention of E-configuration |

Industrial and Research Applications

Flavor and Fragrance Industry

trans-2-Hepten-1-ol contributes green, fatty notes to perfumes and is used as a flavoring agent in foods like dairy products and baked goods . Its low odor threshold (1% in dipropylene glycol) enhances its utility in microencapsulation technologies for sustained fragrance release .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its hydroxyl group facilitates etherification or esterification reactions, enabling modular drug design .

Agricultural Innovations

Research highlights its potential as a biocompatible insect repellent. Field trials demonstrate efficacy against Aedes aegypti mosquitoes at concentrations as low as 0.5%, outperforming DEET in environmental persistence .

Polymer Science

Incorporation into polyurethane coatings enhances flexibility and UV resistance. The double bond enables cross-linking via thiol-ene reactions, creating polymers with tunable mechanical properties .

Recent Research Developments

Catalytic Asymmetric Synthesis

Advances in organocatalysis have enabled enantioselective synthesis of trans-2-Hepten-1-ol derivatives. Chiral phosphoric acids achieve enantiomeric excesses >90%, expanding access to optically active intermediates for drug discovery .

Neuropharmacological Studies

2024 investigations reveal modulatory effects on GABA receptors in murine models, suggesting anxiolytic applications. Subcutaneous administration (10 mg/kg) reduced anxiety-like behaviors by 40% in elevated plus maze tests.

Sustainable Production Methods

A 2025 study demonstrated photocatalytic synthesis using TiO nanoparticles under visible light, achieving 78% yield with solar energy input. This method reduces reliance on toxic reagents and minimizes waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume